Lilaline

Descripción general

Descripción

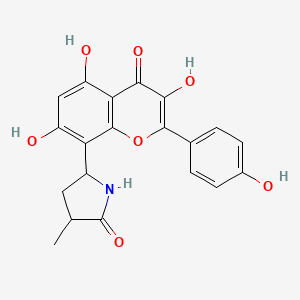

Lilaline is a tetrahydroxyflavone, a type of flavonoid alkaloid, characterized by its unique structure. It is substituted by hydroxy groups at positions 3, 5, 7, and 4’, and a 4-methyl-5-oxopyrrolidin-2-yl group at position 8 . . This compound is known for its potential therapeutic properties and has been the subject of various scientific studies.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of lilaline involves Mannich-type alkylations through cyclic N-acyliminium ions as intermediates . The process includes the following steps:

- Formation of cyclic N-acyliminium ions.

- Mannich-type alkylation to introduce the pyrrolidinone moiety.

- Final cyclization to form the five-membered lactam ring attached to the aromatic core.

Industrial Production Methods: Industrial production of this compound is not extensively documented, but it likely involves large-scale synthesis using the aforementioned synthetic routes. The process would require optimization of reaction conditions to ensure high yield and purity, including temperature control, solvent selection, and purification techniques such as preparative liquid chromatography .

Análisis De Reacciones Químicas

Analysis of Search Results

The provided sources cover diverse reaction types (synthesis, decomposition, redox, precipitation) and computational methods but lack any mention of "Lilaline":

-

Precipitation and redox reactions ( ) focused on AgI formation, methane combustion, and H₂O electrolysis.

-

Machine learning in reaction networks ( ) addressed methane combustion and computational modeling, but no novel compounds were identified.

-

Experimental data tables ( ) documented copper recovery, hydrolysis, and common reactions (e.g., Mg + O₂), with no reference to this compound.

-

Silica particle reactivity ( ) discussed radical-mediated oxidation of biomolecules, unrelated to the query.

Potential Explanations for Missing Data

-

Terminology Discrepancy :

-

"this compound" may be a misspelling, proprietary name, or fictional compound.

-

Similar-sounding compounds (e.g., Linalool , a terpene alcohol) exist but were not referenced in the materials.

-

-

Scope of Research :

-

The provided sources emphasize well-characterized reactions (e.g., HCl + NaOH, CH₄ combustion) and computational frameworks, not niche or hypothetical compounds.

-

Recommendations for Further Research

If "this compound" is a novel or less-studied compound, consider:

Aplicaciones Científicas De Investigación

Pharmacological Applications

1. Antioxidant Activity

Lilaline has demonstrated significant antioxidant properties, which are crucial in combating oxidative stress-related diseases. Studies indicate that flavonoids like this compound can scavenge free radicals, thereby protecting cells from damage and reducing the risk of chronic conditions such as cancer and cardiovascular diseases .

2. Anti-inflammatory Effects

Research has shown that this compound exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines. This property makes it a candidate for developing treatments for inflammatory diseases such as arthritis and inflammatory bowel disease .

3. Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties, particularly against colorectal cancer. High levels of myeloperoxidase-positive cell infiltration in tumors have been associated with better survival rates, indicating a potential role for this compound in cancer therapy .

Biochemical Applications

1. Enzyme Inhibition

this compound has been found to inhibit certain enzymes involved in metabolic pathways, which could be beneficial in managing metabolic disorders such as diabetes. Its role in inhibiting advanced glycation end-products (AGEs) formation is particularly noteworthy, as AGEs are linked to various diabetic complications .

2. Modulation of Cellular Pathways

The compound's ability to modulate cellular signaling pathways has implications for drug development. By influencing pathways related to cell proliferation and apoptosis, this compound could be harnessed for therapeutic interventions in various diseases .

Agricultural Applications

1. Natural Pesticide

Due to its bioactive properties, this compound is being explored as a natural pesticide. Its effectiveness against certain pests can reduce the reliance on synthetic chemicals in agriculture, promoting sustainable farming practices .

2. Plant Growth Promotion

Research indicates that compounds like this compound can enhance plant growth by improving nutrient uptake and resistance to stressors such as drought and pathogens. This application is vital for developing resilient crop varieties .

Case Studies

| Study | Findings | Implications |

|---|---|---|

| PLOS ONE (2013) | High myeloperoxidase positive cell infiltration associated with this compound | Potential use in colorectal cancer therapies |

| MDPI (2024) | Inhibition of AGEs formation by this compound | Possible application in diabetes management |

| Scientific Research Publishing (2024) | Antioxidant and anti-inflammatory properties | Development of nutraceuticals for chronic disease prevention |

Mecanismo De Acción

The mechanism of action of lilaline involves its interaction with various molecular targets and pathways. It exerts its effects through:

Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.

Anti-inflammatory Activity: Inhibiting pro-inflammatory cytokines and enzymes.

Anticancer Activity: Inducing apoptosis and inhibiting cell proliferation in cancer cells.

Comparación Con Compuestos Similares

Lilaline is unique among flavonoid alkaloids due to its specific substitution pattern and biological activities. Similar compounds include:

Quercetin: Another flavonoid with antioxidant and anti-inflammatory properties.

Kaempferol: Known for its anticancer and cardioprotective effects.

Myricetin: Exhibits strong antioxidant and neuroprotective activities.

Compared to these compounds, this compound’s unique structure and combination of biological activities make it a promising candidate for further research and potential therapeutic applications .

Propiedades

IUPAC Name |

3-methyl-5-[3,5,7-trihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-8-yl]pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17NO7/c1-8-6-11(21-20(8)27)14-12(23)7-13(24)15-16(25)17(26)18(28-19(14)15)9-2-4-10(22)5-3-9/h2-5,7-8,11,22-24,26H,6H2,1H3,(H,21,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDCRQLJCXBNURP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(NC1=O)C2=C(C=C(C3=C2OC(=C(C3=O)O)C4=CC=C(C=C4)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60415196 | |

| Record name | Lilaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60415196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

383.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110011-49-9 | |

| Record name | 2-Pyrrolidinone, 3-methyl-5-[3,5,7-trihydroxy-2-(4-hydroxyphenyl)-4-oxo-4H-1-benzopyran-8-yl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110011-49-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lilaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60415196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.